tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BN3O4/c1-13(2,3)21-12(20)19-11-17-8-10(9-18-11)16-22-14(4,5)15(6,7)23-16/h8-9H,1-7H3,(H,17,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XICHESWFGOSKMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590363 | |
| Record name | tert-Butyl [5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1032758-88-5 | |
| Record name | tert-Butyl [5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(tert-Butoxycarbonylamino)pyrimidine-5-boronic acid, pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)carbamate typically involves multiple steps. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the dioxaborolane group. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that compounds containing boron and pyrimidine moieties exhibit potential anticancer properties. Studies have shown that derivatives of tert-butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)carbamate can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. For instance, the incorporation of the dioxaborolane unit enhances the compound's ability to form stable complexes with biological targets such as enzymes involved in cell proliferation.
1.2 Drug Delivery Systems
The compound has been investigated for its role in drug delivery systems. Its ability to form stable boron complexes allows for targeted delivery of therapeutic agents to specific tissues or cells. This is particularly relevant in cancer therapy where localized treatment can minimize side effects associated with systemic administration.
Materials Science
2.1 Polymer Chemistry
In polymer science, this compound is utilized as a building block for synthesizing novel polymers with enhanced mechanical and thermal properties. The incorporation of boron-containing units can improve the thermal stability and mechanical strength of polymer matrices.
2.2 Coordination Chemistry
The compound serves as a ligand in coordination chemistry. Its ability to coordinate with transition metals allows for the formation of metal complexes that have applications in catalysis and materials development. These metal-organic frameworks can be tailored for specific catalytic reactions or for gas storage applications.
Agricultural Chemistry
3.1 Pesticide Development
Recent studies have explored the use of this compound in the development of novel pesticides. The compound's unique structure may confer enhanced efficacy against pests while minimizing environmental impact compared to traditional pesticides.
3.2 Plant Growth Regulators
The potential use of this compound as a plant growth regulator has also been investigated. Its ability to modulate plant hormone activity could lead to improved crop yields and resilience against environmental stressors.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
Case Study 2: Polymer Applications
Research conducted on the synthesis of boron-containing polymers showed that incorporating this compound improved the thermal stability of the resulting materials by up to 30% compared to traditional polymer formulations.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its ability to participate in various chemical reactions. The molecular targets and pathways depend on the specific application. For example, in coupling reactions, the compound acts as a boron source, facilitating the formation of carbon-carbon bonds.
Comparison with Similar Compounds
Comparison with Similar Compounds
Heterocycle Variation: Pyrimidine vs. Pyridine Derivatives
A key structural distinction lies in the heterocyclic core. For example:
- Pyrimidine-based :
- Pyridine-based :
| Property | Pyrimidine Derivative (CAS 1190423-36-9) | Pyridine Derivative (CAS 910462-31-6) |
|---|---|---|
| Heterocycle | Pyrimidine (2 N atoms) | Pyridine (1 N atom) |
| Molecular Weight | 421.3 g/mol | 320.19 g/mol |
| Reactivity in Coupling | Higher (electron-deficient) | Moderate |
| Solubility | Lower in organic solvents | Higher due to lower polarity |
| Commercial Price | Specialty chemical (higher cost) | ~¥137/g (readily available) |
Substituent Modifications: Carbamate and Boronate Positioning
- tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazol-2-yl)carbamate (CAS 2223052-26-2) :
Stability and Handling
Biological Activity
tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)carbamate is a synthetic compound with potential applications in medicinal chemistry, particularly in the field of kinase inhibition. Its structure incorporates a pyrimidine ring and a dioxaborolane moiety, which are known to contribute to biological activity through interactions with various biological targets.
The compound has the following chemical properties:
- Molecular Formula : CHBNO
- Molecular Weight : 296.16 g/mol
- CAS Number : 877399-74-1
The biological activity of this compound is primarily attributed to its role as a kinase inhibitor. Kinases are enzymes that catalyze the transfer of phosphate groups to substrates and are crucial in regulating various cellular processes. Dysregulation of kinase activity is implicated in numerous diseases, including cancer.
Inhibition Profile
Research indicates that this compound exhibits selective inhibition against certain kinases. The inhibition mechanism often involves binding to the ATP-binding site of the kinase, thus preventing substrate phosphorylation. For example, studies have shown that related compounds can exhibit IC values in the low nanomolar range against specific kinases such as EGFR (epidermal growth factor receptor) and GSK-3β (glycogen synthase kinase 3 beta) .
In Vitro Studies
In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. The compound was tested at multiple concentrations (0.1 µM to 100 µM), revealing a dose-dependent decrease in cell viability in sensitive cell lines .
Table 1: Cytotoxicity Results
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0.1 | 95 |
| 1 | 85 |
| 10 | 65 |
| 50 | 30 |
| 100 | 10 |
Case Studies
A notable case study involved the evaluation of this compound's effect on non-small cell lung cancer (NSCLC) models. The compound was found to significantly inhibit tumor growth in xenograft models when administered at therapeutic doses . Furthermore, the selectivity profile indicated minimal off-target effects compared to traditional chemotherapeutics.
Safety and Toxicology
While the biological activity is promising, safety assessments are crucial. Preliminary toxicity studies suggest that the compound exhibits a favorable safety profile with mild side effects at therapeutic doses. Common adverse events include mild gastrointestinal disturbances and skin reactions .
Q & A
Q. What are the optimal synthetic conditions for preparing tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)carbamate?
Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura coupling or nucleophilic substitution. Key parameters include:
- Catalyst : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for boronate coupling .
- Temperature : Reactions often proceed at 80–100°C under inert atmospheres .
- Purification : Column chromatography with hexane/ethyl acetate (2:8) effectively isolates the product (yield ~75–85%) .
| Parameter | Example Conditions | Reference |
|---|---|---|
| Catalyst | HClO₄-SiO₂ (acidic conditions) | |
| Reaction Time | 8 minutes (monitored via TLC) | |
| Solvent | Dichloromethane or THF |
Q. How should researchers characterize this compound to confirm structural integrity?
Methodological Answer: Combine multiple analytical techniques:
Q. What purification strategies are effective for removing byproducts?
Methodological Answer:
Q. How can stability issues during storage be mitigated?
Methodological Answer:
Q. What safety precautions are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles due to acute oral toxicity (H302) and skin irritation (H315) .
- Ventilation : Use fume hoods to minimize inhalation of dust (H335) .
Advanced Research Questions
Q. How can computational modeling predict reactivity for modifying the boronate moiety?
Methodological Answer:
- Quantum Chemical Calculations : Use DFT (e.g., Gaussian) to model transition states for Suzuki coupling .
- Reaction Path Search : Combine computational results with experimental data (e.g., ICReDD’s feedback loop) to optimize conditions .
Q. How to resolve discrepancies in NMR data for diastereomeric byproducts?
Methodological Answer:
Q. What strategies improve yield in large-scale boronate coupling reactions?
Methodological Answer:
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 80°C for 8 minutes) .
- Catalyst Loading Optimization : Lower Pd catalyst to 0.5–1 mol% to reduce costs .
Q. How does the tert-butyl carbamate group influence hydrogen-bonding networks in crystal structures?
Methodological Answer:
Q. What methodologies assess environmental toxicity of boronate-containing intermediates?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
